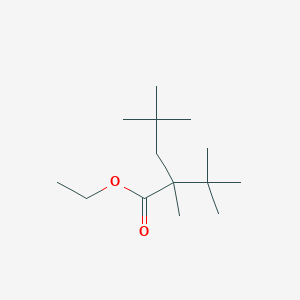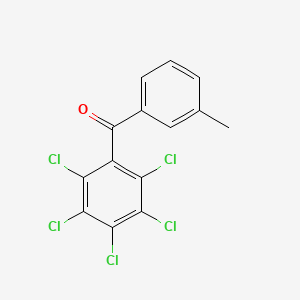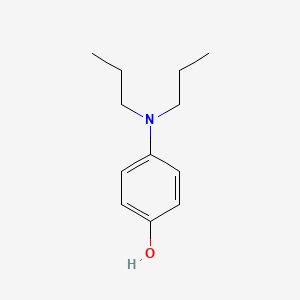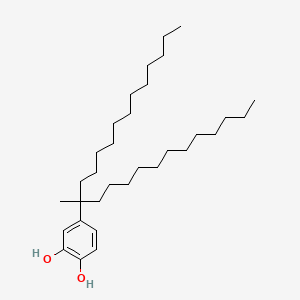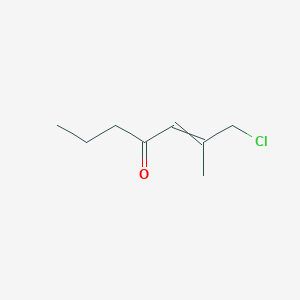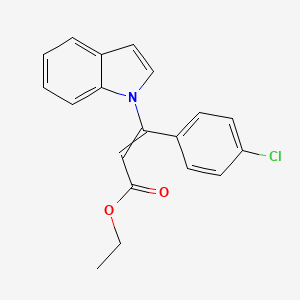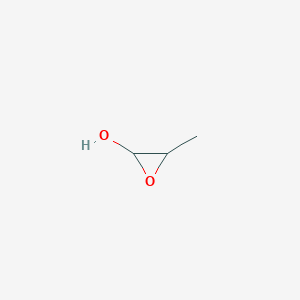![molecular formula C18H12N2O3 B14606334 Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)- CAS No. 58907-74-7](/img/structure/B14606334.png)
Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)- is a complex organic compound that belongs to the phenoxazine family. Phenoxazines are tricyclic heterocycles made up of two benzene rings joined together by an oxazine structure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenoxazine derivatives, including Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)-, typically involves the thermal condensation of o-aminophenol and catechol . This process can be optimized by varying the reaction conditions, such as temperature and solvent choice, to achieve higher yields and purity.
Industrial Production Methods
Industrial production methods for phenoxazine derivatives often involve large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors to ensure consistent product quality and yield. The specific conditions, such as the choice of catalysts and solvents, are optimized to maximize efficiency and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce amines or alcohols .
Applications De Recherche Scientifique
Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)- has a wide range of scientific research applications, including:
Chemistry: Used as a photoredox catalyst in organic synthesis.
Biology: Investigated for its potential as an antioxidant and antidiabetic agent.
Medicine: Explored for its anticancer, antimalarial, and antiviral properties.
Industry: Utilized in the production of organic light-emitting diodes and dye-sensitized solar cells.
Mécanisme D'action
The mechanism of action of Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)- involves its interaction with various molecular targets and pathways. For instance, its anticancer properties are attributed to its ability to intercalate into DNA, thereby inhibiting the replication of cancer cells. Additionally, its antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)- include:
Phenothiazines: These compounds share a similar tricyclic structure and have applications in medicine as antipsychotic and antiemetic agents.
Uniqueness
What sets Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)- apart from similar compounds is its unique combination of properties, including its potential as an anticancer agent and its applications in material science. Its ability to undergo various chemical reactions and form diverse products also contributes to its versatility and usefulness in scientific research .
Propriétés
Numéro CAS |
58907-74-7 |
|---|---|
Formule moléculaire |
C18H12N2O3 |
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
N-(5-oxobenzo[a]phenoxazin-6-yl)acetamide |
InChI |
InChI=1S/C18H12N2O3/c1-10(21)19-16-17(22)12-7-3-2-6-11(12)15-18(16)23-14-9-5-4-8-13(14)20-15/h2-9H,1H3,(H,19,21) |
Clé InChI |
XUKKWTZUASMCMH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C2C(=NC3=CC=CC=C3O2)C4=CC=CC=C4C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Hydroxy-N'-[(E)phenylmethylene]benzenecarbohydrazonamide](/img/structure/B14606264.png)
![1-Methyl-2-{nitro[(4-nitrophenyl)sulfanyl]methylidene}imidazolidine](/img/structure/B14606278.png)

